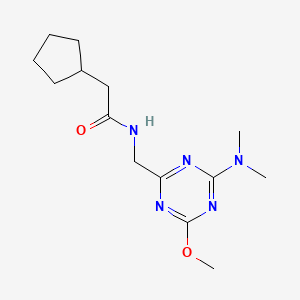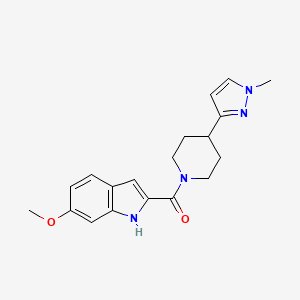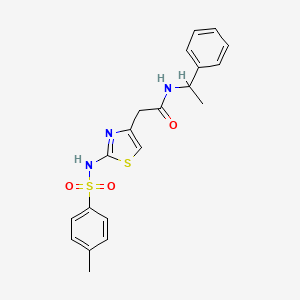
3-(2-Pyridinyl)benzenemethanamine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyridinyl)benzenemethanamine 2HCl, also known as OTAVA-BB 1364597 , is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 . This compound is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of 3-(2-Pyridinyl)benzenemethanamine 2HCl consists of a benzene ring attached to a methanamine group, which is further connected to a 2-pyridinyl group . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 346.9±30.0 °C at 760 mmHg, and a flash point of 184.3±11.6 °C . It has a molar refractivity of 57.4±0.3 cm3 . The compound also has a polar surface area of 39 Å2 and a molar volume of 167.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Catalytic Applications
3-(2-Pyridinyl)benzenemethanamine derivatives have shown significant potential in catalytic applications. For example, these compounds have been utilized as ligands to activate ruthenium complexes for the catalytic hydrogenation of ketones, demonstrating the role of the pyridyl group in these reactions. Specifically, the synthesis of well-defined catalysts using these ligands has elucidated the role of the pyridyl group in enhancing catalytic efficiency for hydrogenation processes under mild conditions (Hadžović et al., 2007).
Schiff Bases and Anticonvulsant Agents
Another application involves the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which have been screened for anticonvulsant activity. This research highlights the potential of these compounds in developing new therapeutic agents, with several compounds exhibiting significant seizures protection (Pandey & Srivastava, 2011).
Synthesis of Unsymmetrical Pincer Palladacycles
The compound has also been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, demonstrating good activity and selectivity in catalytic applications. These findings suggest the versatility of 3-(2-Pyridinyl)benzenemethanamine derivatives in facilitating the development of new catalysts for various chemical reactions (Roffe et al., 2016).
Photophysical and Electrochemiluminescence Properties
Furthermore, derivatives of 3-(2-Pyridinyl)benzenemethanamine have been explored for their photophysical and electrochemiluminescence properties. This research contributes to the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. The study of rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands derived from this compound has revealed bright yellow-green luminescence, suggesting potential applications in lighting and display technologies (Wei et al., 2011).
Propiedades
IUPAC Name |
(3-pyridin-2-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;;/h1-8H,9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUUWWDZNHHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859833-17-3 |
Source


|
| Record name | 1-[3-(pyridin-2-yl)phenyl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-iminoperhydrothieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2760303.png)
![N-(3,4-dimethylphenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2760308.png)

![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)